Trichloroacetamide, N-(2-fluorophenyl)-
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Overview
Description
Trichloroacetamide, N-(2-fluorophenyl)- is an organic compound with the molecular formula C8H5Cl3FNO and a molecular weight of 256.489 g/mol . This compound is characterized by the presence of a trichloroacetamide group attached to a 2-fluorophenyl ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Trichloroacetamide, N-(2-fluorophenyl)- typically involves the reaction of trichloroacetyl chloride with 2-fluoroaniline in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of Trichloroacetamide, N-(2-fluorophenyl)- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Trichloroacetamide, N-(2-fluorophenyl)- undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the trichloroacetamide group is replaced by other nucleophiles.
Reduction Reactions: It can be reduced to form corresponding amines or other derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to form different oxidation products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while reduction can produce amines.
Scientific Research Applications
Trichloroacetamide, N-(2-fluorophenyl)- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Trichloroacetamide, N-(2-fluorophenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- Trichloroacetamide, N-(4-bromo-2-fluorophenyl)-
- Trichloroacetamide, N-(2-chlorophenyl)-
- Trichloroacetamide, N-(4-methylphenyl)-
Comparison: Trichloroacetamide, N-(2-fluorophenyl)- is unique due to the presence of the 2-fluorophenyl group, which imparts specific chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interactions due to the electronic and steric effects of the fluorine atom.
Properties
CAS No. |
37531-71-8 |
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Molecular Formula |
C8H5Cl3FNO |
Molecular Weight |
256.5 g/mol |
IUPAC Name |
2,2,2-trichloro-N-(2-fluorophenyl)acetamide |
InChI |
InChI=1S/C8H5Cl3FNO/c9-8(10,11)7(14)13-6-4-2-1-3-5(6)12/h1-4H,(H,13,14) |
InChI Key |
CICMDDPELVRHCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(Cl)(Cl)Cl)F |
Origin of Product |
United States |
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